Alpha-1 Adrenoceptor Affinity: 4-FPE Demonstrates an Intermediate Rank Order Distinct from Both 6-FPE and 2-FPE
In radioligand displacement assays using [3H]prazosin and [3H]WB-4101 on brain membranes, 4-FPE exhibits an alpha-1 affinity profile that is intermediate: 6-FPE > PE > 4-FPE > 2-FPE [1]. This directly contradicts a procurement assumption that all fluorinated phenylephrines are equipotent; 4-FPE is less potent at alpha-1 sites than the parent phenylephrine (PE), whereas 6-FPE is more potent [2].
| Evidence Dimension | Alpha-1 adrenoceptor affinity (displacement of [3H]prazosin and [3H]WB-4101) |
|---|---|
| Target Compound Data | 4-FPE: Rank order position 3rd (less potent than PE) |
| Comparator Or Baseline | 6-FPE (Rank 1st); PE (Rank 2nd); 2-FPE (Rank 4th) |
| Quantified Difference | [4-FPE < PE < 6-FPE]; 4-FPE is less potent than PE at alpha-1, while 6-FPE > PE |
| Conditions | Guinea-pig cerebral cortical synaptoneurosomes; brain membrane preparations [1] |
Why This Matters
This rank-order data enables researchers to select 4-FPE specifically when an intermediate alpha-1 agonist potency is required, avoiding the supra-normal agonism of 6-FPE or the beta-biased activity of 2-FPE [1].
- [1] Gusovsky F, McNeal E, Olubajo O, Kirk KL, Creveling CR, Daly JW. Effects of ring fluorination on the adrenergic properties of phenylephrine. Eur J Pharmacol. 1987 Apr 29;136(3):317-24. PMID: 3038567. View Source
- [2] Kirk KL, Olubajo O, Buchhold K, Lewandowski GA, Gusovsky F, McCulloh D, Daly JW, Creveling CR. Synthesis and adrenergic activity of ring-fluorinated phenylephrines. J Med Chem. 1986 Oct;29(10):1982-8. PMID: 3020250. View Source
